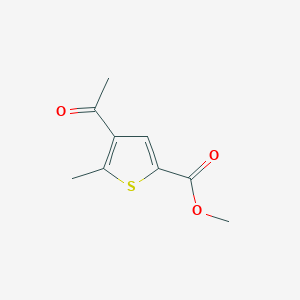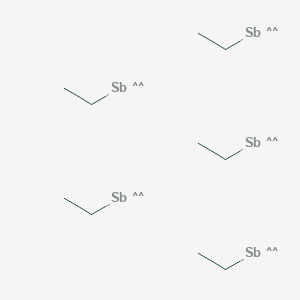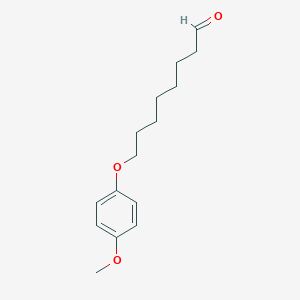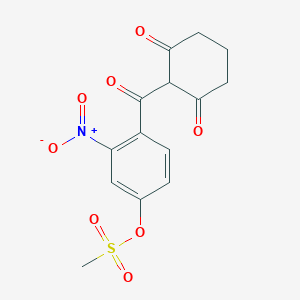
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione, which is then reacted with a suitable nitrophenyl derivative under controlled conditions. The final step involves the introduction of the methanesulfonate group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the methanesulfonate ester.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism by which 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-aminophenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-hydroxyphenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-chlorophenyl methanesulfonate
Uniqueness
Compared to similar compounds, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate stands out due to its nitro group, which imparts unique reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations that are not possible with other derivatives.
Propriétés
Numéro CAS |
126070-60-8 |
|---|---|
Formule moléculaire |
C14H13NO8S |
Poids moléculaire |
355.32 g/mol |
Nom IUPAC |
[4-(2,6-dioxocyclohexanecarbonyl)-3-nitrophenyl] methanesulfonate |
InChI |
InChI=1S/C14H13NO8S/c1-24(21,22)23-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
Clé InChI |
MAPXZHNGBCCSFO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
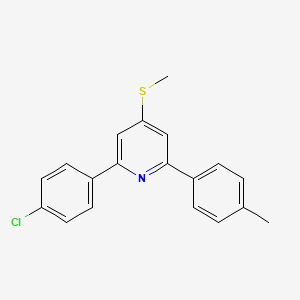
![2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one](/img/structure/B14285933.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)



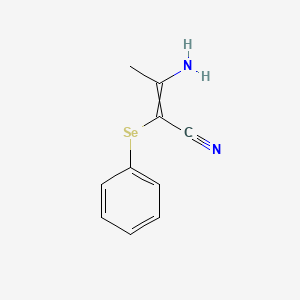
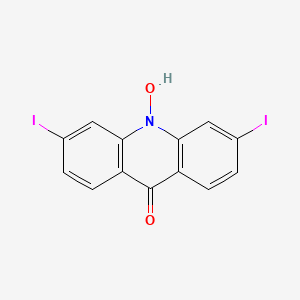
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
